molecular formula C12H15N3O4S2 B2578083 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-53-7

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2578083
CAS No.: 2034269-53-7
M. Wt: 329.39
InChI Key: USBXXUBCBNPSMK-UHFFFAOYSA-N
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Description

3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione: is a complex organic compound featuring a unique combination of functional groups, including an azetidine ring, an imidazolidine-2,4-dione core, and a sulfonyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base.

    Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a urea derivative with a suitable carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for structural modifications to enhance biological activity and pharmacokinetic properties.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and imidazolidine-2,4-dione core are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-((5-Propylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
  • 3-(1-((5-Butylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of 3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl group on the thiophene ring, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different alkyl groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-2-9-3-4-11(20-9)21(18,19)14-6-8(7-14)15-10(16)5-13-12(15)17/h3-4,8H,2,5-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBXXUBCBNPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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